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Compound of Interest

Compound Name:
4-(3,5-

Difluorophenyl)cyclohexanone

Cat. No.: B175172 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a technical overview of 4-(3,5-
Difluorophenyl)cyclohexanone, a fluorinated organic compound of interest in synthetic

chemistry and pharmaceutical research. It details the physicochemical properties, a

representative synthetic protocol, and its potential applications as a versatile building block in

the drug discovery pipeline.

Physicochemical Properties
4-(3,5-Difluorophenyl)cyclohexanone is a ketone derivative characterized by a

cyclohexanone ring substituted with a 3,5-difluorophenyl group. The presence of fluorine atoms

can significantly alter the properties of molecules, often enhancing metabolic stability, binding

affinity, and lipophilicity, making this compound a valuable intermediate for medicinal chemistry.

Data Summary

The key quantitative data for 4-(3,5-Difluorophenyl)cyclohexanone are summarized in the

table below for quick reference.
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Property Value Source(s)

Molecular Formula C₁₂H₁₂F₂O [1][2]

Molecular Weight 210.22 g/mol [2]

CAS Number 156265-95-1 [1]

Predicted Boiling Point 278.0 ± 40.0 °C [1]

Predicted Density 1.21 ± 0.06 g/cm³ [1]

Synthesis and Experimental Protocols
As a chemical intermediate, 4-(3,5-Difluorophenyl)cyclohexanone is primarily used as a

building block for more complex molecules in organic synthesis.[3] A common synthetic route to

aryl cyclohexanones involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction,

which forms a carbon-carbon bond between an organoboron compound and an organohalide.

[1][4]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example of how a 4-aryl-cyclohexanone derivative could be

synthesized and is based on general Suzuki-Miyaura coupling procedures.[2][5]

Objective: To synthesize a 4-aryl-cyclohexanone via palladium-catalyzed cross-coupling.

Materials:

Aryl halide (e.g., 4-bromocyclohex-1-en-1-yl trifluoromethanesulfonate)

3,5-Difluorophenylboronic acid

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)[2]

Base (e.g., K₂CO₃, Na₂CO₃)[1]

Solvent (e.g., Toluene, Dioxane, or THF/water mixture)[1][5]
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Inert gas (Argon or Nitrogen)

Procedure:

Reaction Setup: To a flame-dried round-bottom flask, add the aryl halide (1.0 eq), 3,5-

difluorophenylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or

Nitrogen) for 15-30 minutes.[1]

Solvent and Catalyst Addition: Add the degassed solvent to the flask via syringe, followed by

the palladium catalyst (0.01-0.05 eq).

Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir under the

inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or

Gas Chromatography-Mass Spectrometry (GC-MS).

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an

organic solvent (e.g., ethyl acetate) and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate the solvent in vacuo. The resulting crude product can be purified by flash column

chromatography on silica gel to yield the coupled product.[2]

Final Step (Hydrolysis/Oxidation): The resulting enol ether or protected ketone would then be

deprotected or oxidized under appropriate conditions to yield the final 4-(3,5-
Difluorophenyl)cyclohexanone.

Applications in Drug Discovery
The 4-(aryl)cyclohexanone scaffold is a valuable pharmacophore in drug design.[6] The

cyclohexanone ring provides a three-dimensional structure that can be functionalized to

interact with biological targets, while the difluorophenyl moiety can participate in specific

interactions and improve pharmacokinetic properties. This intermediate can be used in the

synthesis of inhibitors for various targets, such as kinases or proteases.[6][7]

Logical Workflow: From Intermediate to Lead Compound
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The following diagram illustrates a typical workflow for utilizing an intermediate like 4-(3,5-
Difluorophenyl)cyclohexanone in a drug discovery program.
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Click to download full resolution via product page

Caption: Drug discovery workflow using the target intermediate.

This workflow demonstrates the progression from the initial chemical building block through

library synthesis, biological screening, and iterative optimization to identify a potential

preclinical drug candidate. The versatility of the cyclohexanone core allows for diverse

chemical modifications to explore structure-activity relationships thoroughly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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